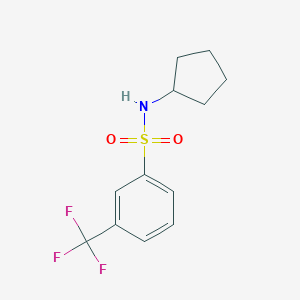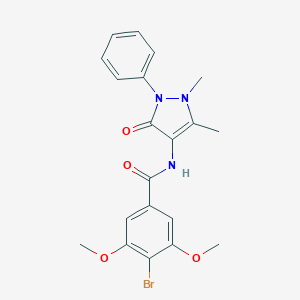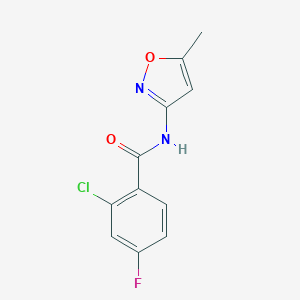
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. This compound belongs to the family of sulfonamides and is commonly used in bioconjugation reactions. DBCO-PEG4-NHS ester is a highly reactive compound that can be easily conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is based on the reaction between the NHS ester group and the amino group of the biomolecule. The reaction results in the formation of a stable covalent bond between the N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester and the biomolecule. This covalent bond is highly specific and allows for the selective attachment of the N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester to the biomolecule of interest.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester does not have any direct biochemical or physiological effects. However, the biomolecules that are conjugated to this compound may exhibit altered biochemical and physiological properties. For example, the conjugation of a fluorescent dye to a protein using N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester may result in a fluorescently labeled protein that can be used for imaging studies.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester in lab experiments is its high reactivity and specificity. This allows for the selective attachment of the compound to the biomolecule of interest, without the need for complex purification steps. Additionally, N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is compatible with a wide range of biomolecules, including proteins, peptides, and nucleic acids.
One limitation of using N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is its relatively high cost compared to other bioconjugation reagents. Additionally, the synthesis of this compound requires specialized equipment and expertise, which may limit its accessibility to some researchers.
未来方向
There are several future directions for the use of N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester in scientific research. One potential application is in the development of targeted drug delivery systems. By conjugating N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester to a drug molecule, it may be possible to selectively deliver the drug to a specific cell type or tissue.
Another potential application is in the development of biosensors. By conjugating N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester to a fluorescent or luminescent molecule, it may be possible to develop a biosensor that can detect specific biomolecules in a sample.
Overall, N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is a highly versatile and useful compound in scientific research. Its high reactivity and specificity make it an ideal linker molecule in bioconjugation reactions, and its potential applications in targeted drug delivery and biosensing make it an exciting area of future research.
合成方法
The synthesis of N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester involves the reaction of 4-chlorophenyl isocyanate with 2,4-difluoroaniline in the presence of sulfuric acid. The resulting product is then reacted with N-hydroxysuccinimide (NHS) and polyethylene glycol (PEG) to form N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester has a wide range of applications in scientific research. One of the most common uses of this compound is in bioconjugation reactions. Bioconjugation is the process of attaching a biomolecule, such as a protein or nucleic acid, to another molecule, such as a fluorescent dye or a drug molecule. N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is commonly used as a linker molecule in bioconjugation reactions due to its high reactivity and specificity.
属性
产品名称 |
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
分子式 |
C12H8ClF2NO2S |
分子量 |
303.71 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-6-3-9(14)7-11(12)15/h1-7,16H |
InChI 键 |
XAXBMDGCDZIHHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl |
规范 SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)


![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)





![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)


